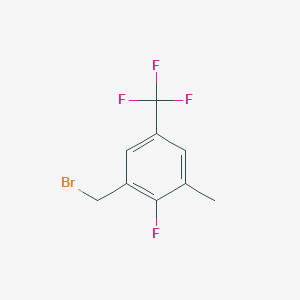

2-Fluoro-3-methyl-5-(trifluoromethyl)benzyl bromide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Fluoro-3-methyl-5-(trifluoromethyl)benzyl bromide, also known as FMTrB, is an organic compound that is widely used as a reagent in chemical synthesis. FMTrB is a colorless liquid with a boiling point of 76°C and a melting point of -25°C. It is soluble in common organic solvents such as methanol, ethanol, and acetone. FMTrB is a versatile reagent that can be used in a variety of synthetic reactions and has a wide range of applications in the pharmaceutical, agrochemical, and material science industries.

Aplicaciones Científicas De Investigación

Nucleophilic Trifluoromethylation Reactions

2-Fluoro-3-methyl-5-(trifluoromethyl)benzyl bromide is used in nucleophilic trifluoromethylation reactions. For instance, in a study by Kim and Shreeve (2004), new ionic liquids were used as reaction media for nucleophilic trifluoromethylation reactions of trifluoromethyl(trimethyl)silane with various halides, including benzyl bromide, in Cu(I)-mediated C-C bond formation reactions (Kim & Shreeve, 2004).

Trifluoromethylating Agent for Organic Halides

Methyl 3-oxo-ω-fluorosulfonylperfluoropentanoate, a compound related to this compound, has been used as a trifluoromethylating agent for organic halides, as studied by Chen and Duan (1993) (Qing‐Yun Chen & Jian-Xing Duan, 1993).

Synthesis of Modified Nucleosides

The compound has applications in the synthesis of modified nucleosides. Sivets, Amblard, and Schinazi (2019) reported the preparation of novel purine-modified nucleosides using salts of 2-fluoropurine derivatives, involving the use of a related glycosyl bromide (G. Sivets, F. Amblard, & R. Schinazi, 2019).

Palladium-Catalyzed Trifluoroethylation

Zhao and Hu (2012) explored the palladium-catalyzed 2,2,2-trifluoroethylation of organoboronic acids and esters, indicating the importance of fluorinated compounds like this compound in these reactions (Yanchuan Zhao & Jinbo Hu, 2012).

Regioselective Palladium-Catalysed Arylations

The compound's derivatives are used in regioselective palladium-catalysed arylations. Laidaoui et al. (2016) studied the influence of fluoro-substituents on benzamides in palladium-catalysed direct arylations (Nouria Laidaoui, Mian He, D. E. Abed, Jean‐François Soulé, & H. Doucet, 2016).

Synthesis of Fluorinated Compounds

The compound is pivotal in the synthesis of various fluorinated organic compounds, as demonstrated in the works of Sekiguchi et al. (2004), who explored zinc-mediated coupling reactions involving related fluorinated esters (T. Sekiguchi, Kei Sato, T. Ishihara, T. Konno, & H. Yamanaka, 2004).

Mecanismo De Acción

Target of Action

It’s known that such compounds are often used in organic synthesis, particularly in reactions involving carbon-carbon bond formation .

Mode of Action

The compound, also known as 1-(bromomethyl)-2-fluoro-3-methyl-5-(trifluoromethyl)benzene, can participate in various organic reactions. For instance, it can undergo a Suzuki–Miyaura coupling, a widely-applied transition metal catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group tolerant reaction conditions, making it a popular choice for creating complex organic structures .

Result of Action

The molecular and cellular effects of the compound’s action would largely depend on the specific context of its use. In the context of organic synthesis, the compound’s ability to form carbon-carbon bonds can lead to the creation of complex organic structures .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2-Fluoro-3-methyl-5-(trifluoromethyl)benzyl bromide. Factors such as temperature, pH, and the presence of other reactants can all impact the course of the reactions in which the compound is involved .

Propiedades

IUPAC Name |

1-(bromomethyl)-2-fluoro-3-methyl-5-(trifluoromethyl)benzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrF4/c1-5-2-7(9(12,13)14)3-6(4-10)8(5)11/h2-3H,4H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QARMMECXFNZZNT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1F)CBr)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrF4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.05 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(3-Methoxyphenyl)-3-(pyrazolo[1,5-a]pyrimidin-6-yl)urea](/img/structure/B2468610.png)

![N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)pivalamide](/img/structure/B2468612.png)

![2-[[1-[2-(3,5-Dimethylphenoxy)acetyl]piperidin-4-yl]methyl]-5,6,7,8-tetrahydrocinnolin-3-one](/img/structure/B2468613.png)

![N-(4-ethylbenzo[d]thiazol-2-yl)-2-(4-(ethylsulfonyl)phenyl)acetamide](/img/structure/B2468615.png)

![3-(Bromomethyl)-7,7-difluorobicyclo[4.1.0]heptane](/img/structure/B2468617.png)

![4-[4-(5-Ethylpyrimidin-2-yl)piperazin-1-yl]-6-methylpyrimidine](/img/structure/B2468619.png)

![N-[4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]-3,4-difluorobenzamide](/img/structure/B2468620.png)

![(2S)-7-hydroxy-3'-methylspiro[chromene-2,1'-cyclohexan]-4(3H)-one](/img/no-structure.png)

![2-Ethyl-5-((4-ethylphenyl)(4-(4-fluorophenyl)piperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2468629.png)

![4-chloro-N-(2-(diethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2468630.png)